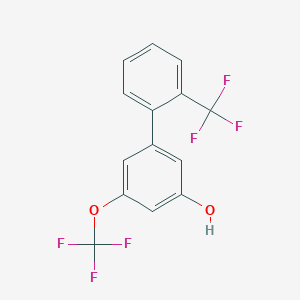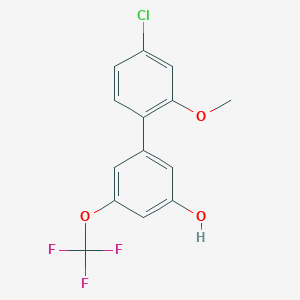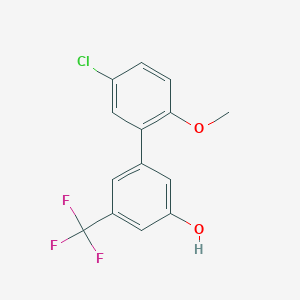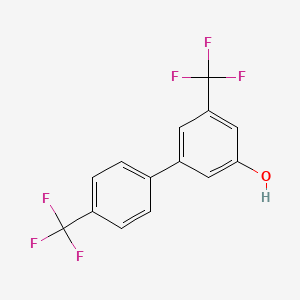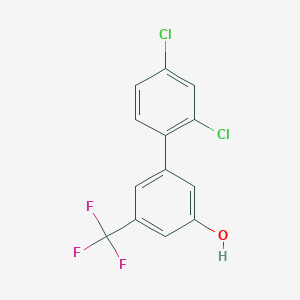
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-TFM-3-TFM-Phenol) is a compound that has been studied extensively in the scientific community due to its unique properties. It is a phenol derivative with a trifluoromethyl group attached to both the 3-position and the 5-position of the phenol ring. This trifluoromethylation increases the lipophilicity of the compound, which makes it more soluble in organic solvents. It also increases its stability, making it more resistant to oxidation and hydrolysis. 5-TFM-3-TFM-Phenol has been found to have a wide range of applications in organic synthesis, biomedical research, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
5-TFM-3-TFM-Phenol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel compounds, such as aryl-substituted heterocycles and polycyclic compounds. It has also been used as a ligand in the synthesis of transition metal complexes and as a catalyst in organic reactions. In addition, it has been used as a reagent in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 5-TFM-3-TFM-Phenol is not fully understood. However, it is believed to act as a proton donor or acceptor, depending on its environment. It is also believed to be involved in the formation of hydrogen bonds, which can affect the structure and reactivity of molecules. In addition, it is believed to act as an electron-withdrawing group, which can affect the stability and reactivity of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFM-3-TFM-Phenol have not been extensively studied. However, it has been found to be non-toxic and non-irritating in laboratory animals. In addition, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have potential anti-cancer activity in some cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-TFM-3-TFM-Phenol is its stability and solubility in organic solvents. This makes it an ideal reagent for a variety of organic reactions. However, its solubility in water is limited, which can be a limitation when it is used in aqueous solutions. In addition, its reactivity can be affected by the presence of other compounds in the reaction mixture.
Zukünftige Richtungen
The potential applications of 5-TFM-3-TFM-Phenol are vast, and there are many possible future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential use as a drug or as a catalyst in organic reactions. In addition, further research into its reactivity and stability in different environments could lead to new applications. Finally, its potential use in the synthesis of novel compounds and pharmaceuticals could lead to new treatments for various diseases and conditions.
Synthesemethoden
5-TFM-3-TFM-Phenol can be synthesized from commercially available starting materials through a modified Friedel-Crafts acylation reaction. The reaction involves the reaction of 3-trifluoromethylbenzoic acid and 5-trifluoromethylphenol in the presence of anhydrous aluminum chloride as the catalyst. The reaction is usually carried out in dichloromethane at room temperature. The reaction can be monitored by thin-layer chromatography and is usually complete within 1 hour.
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(21)7-12(6-9)22-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXLQVMCMUDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686691 |
Source


|
| Record name | 5-(Trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261928-21-5 |
Source


|
| Record name | 5-(Trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)




